molecular formula C21H11BrF4N2OS B2973705 (3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone CAS No. 618383-53-2

(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

Cat. No. B2973705
CAS RN: 618383-53-2
M. Wt: 495.29
InChI Key: BUPCZIANYFXOAS-UHFFFAOYSA-N
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Description

(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C21H11BrF4N2OS and its molecular weight is 495.29. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Molecular Structure

Research on structurally similar compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their electronic absorption, excitation, and fluorescence properties. These studies, conducted in solvents of various polarities, revealed dual fluorescence and weak charge transfer separation, influenced by the solvent's polarity and hydrogen-bonding abilities. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, have provided insights into the compounds' molecular structures, specifically highlighting the existence of anti and syn rotamers, intramolecular hydrogen bonding, and the effects of methyl/alkyl substitution on the molecular orbital energies (Al-Ansari, 2016).

Antitumor Activity

Thienopyridine and benzofuran derivatives, including compounds with structural similarities to the chemical of interest, have been investigated for their antitumor properties. These studies have identified specific derivatives as potent cytotoxic agents selective against tumorigenic cell lines, demonstrating the potential of such compounds in cancer therapy (Hayakawa et al., 2004).

Fluorination and Nucleophilic Aromatic Substitution

Research on the fluorination of fluorophores, including structurally related compounds, highlights the enhancement of photostability and spectroscopic properties through fluorination. Studies have developed methods for synthesizing fluorinated analogs, offering scalable access to compounds with improved optical properties. This work underlines the importance of fluorinated compounds in developing novel fluorophores with tunable absorption and emission spectra (Woydziak et al., 2012).

Synthesis and Structural Analysis

Further research has focused on the synthesis and crystal structure analysis of compounds with the 3-fluorophenyl methanone group, revealing distinct inhibition effects on cancer cell proliferation. These studies not only provide a foundation for understanding the structural basis of these compounds' biological activities but also highlight their potential applications in designing new antitumor agents (Tang & Fu, 2018).

properties

IUPAC Name

[3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrF4N2OS/c22-12-5-1-10(2-6-12)15-9-14(21(24,25)26)16-17(27)19(30-20(16)28-15)18(29)11-3-7-13(23)8-4-11/h1-9H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPCZIANYFXOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

CAS RN

618383-53-2
Record name [3-AMINO-6-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL](4-FLUOROPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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